Gardiquimod Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gardiquimod hydrochloride is a TLR7 agonist which induces the activation of NF-B in HEK293 cells expressing human or mouse TLR7.
Aplicaciones Científicas De Investigación
Anti-HIV-1 Activity
Gardiquimod has shown significant promise in inhibiting HIV-1 infection in human macrophages and activated T cells by functioning as both an immune system modifier and a reverse transcriptase inhibitor. It significantly reduced HIV-1 infection when added prior to or within 2 days after infection with various strains of HIV-1. This inhibition is partly due to the induction of interferon-alpha (IFN-α) transcription and sustained IFN-α protein secretion, highlighting its potential as a novel therapeutic agent to block systemic and mucosal transmission of HIV-1 (Buitendijk, Eszterhas, & Howell, 2013).
Inhibition of Cancer Cell Proliferation
Studies have demonstrated that gardiquimod can significantly inhibit the proliferation of K562 cells, a chronic myelogenous leukemia cell line, and enhance the sensitivity of these cells to the killing activity of human γδT cells. This effect is associated with increased expression of TLR7 and significant changes in cell cycle, suggesting gardiquimod's potential role in cancer therapy (Zhou et al., 2012). Additionally, it has been found to enhance tumor cell lysis by human γδT cells, further indicating its potential as an anti-tumor agent (Fuxing, 2011).
Immunomodulatory Effects
Gardiquimod has been investigated for its capacity to induce pro-inflammatory cytokine production in thymocytes, particularly focusing on IL-17-producing CD4(+) cells. Although it was found to trigger IFN-γ and IL-6 production, it did not induce IL-17 production, suggesting its complex role in modifying immune responses, which could have therapeutic implications (Weber et al., 2013).
Enhancing Vaccine Efficacy
Research into combining gardiquimod with other treatment regimens has shown promising results in cancer therapy. For example, combining it with a vasculature disrupting agent (VDA) significantly inhibited tumor growth and improved survival rates in a mice melanoma model. This suggests its potential to enhance the efficacy of cancer vaccines by activating immune cells and disrupting tumor vasculature (Seth et al., 2016).
Adjuvant in Vaccine Development
Gardiquimod has also been evaluated as an adjuvant in vaccines against visceral leishmaniasis, showing the ability to enhance the efficacy of heat-killed Leishmania donovani antigens. This was evidenced by lower parasite burden, higher immune responses, and increased levels of Th1 cytokines in vaccinated mice, highlighting its potential as a promising adjuvant in vaccine development (Goyal, Keshav, & Kaur, 2021).
Propiedades
Fórmula molecular |
C17H24ClN5O |
---|---|
Peso molecular |
349.86 |
Nombre IUPAC |
1-[4-Amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol hydrochloride |
InChI |
InChI=1S/C17H23N5O.ClH/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);1H |
Clave InChI |
YHVYOGAFUOQBOL-UHFFFAOYSA-N |
SMILES |
CC(O)(C)CN1C(CNCC)=NC2=C1C3=CC=CC=C3N=C2N.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Gardiquimod hydrochloride; Gardiquimod HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.